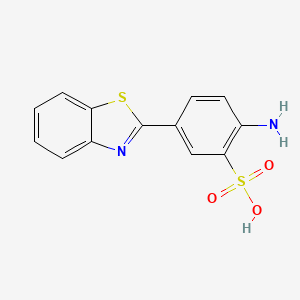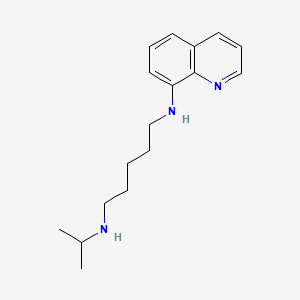
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a pentanediamine backbone, with an isopropyl group on one of the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine typically involves a multi-step process. One common method starts with the preparation of 8-quinolinecarboxaldehyde, which is then reacted with 1,5-pentanediamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the quinoline moiety’s fluorescence properties.
Medicine: Explored for its potential as an antimicrobial agent, given the known bioactivity of quinoline derivatives.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial effects. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with enzymes, altering their activity and affecting cellular metabolism.
Comparación Con Compuestos Similares
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can be compared to other quinoline-based compounds, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinoline: The parent compound, which serves as a basis for many derivatives with diverse biological activities.
8-Hydroxyquinoline: A compound with known antimicrobial properties, used in various applications.
Propiedades
Número CAS |
6633-18-7 |
|---|---|
Fórmula molecular |
C17H25N3 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N'-propan-2-yl-N-quinolin-8-ylpentane-1,5-diamine |
InChI |
InChI=1S/C17H25N3/c1-14(2)18-11-4-3-5-12-19-16-10-6-8-15-9-7-13-20-17(15)16/h6-10,13-14,18-19H,3-5,11-12H2,1-2H3 |
Clave InChI |
YZWOMVXWGMUEJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCCCNC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


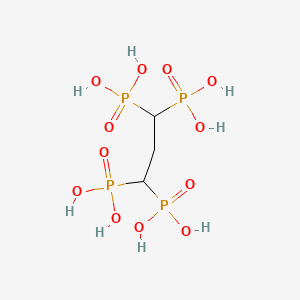
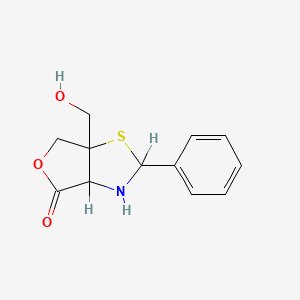
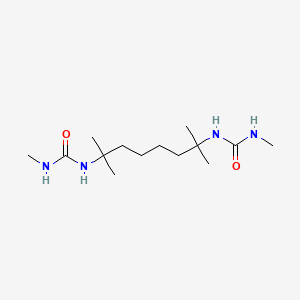
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
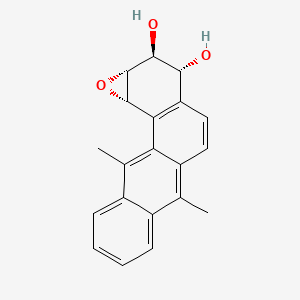
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
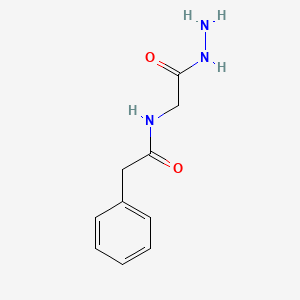
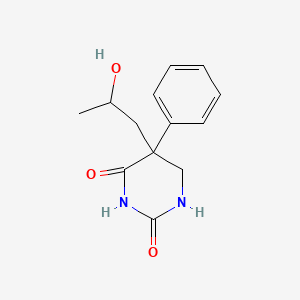
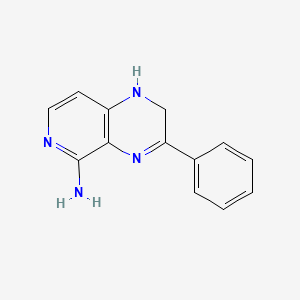
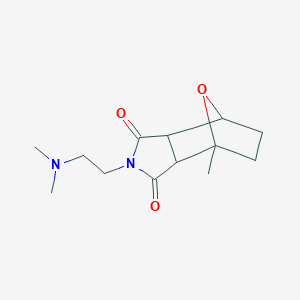

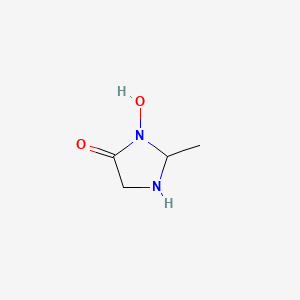
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
